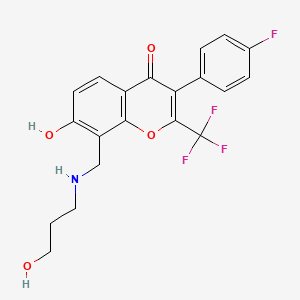

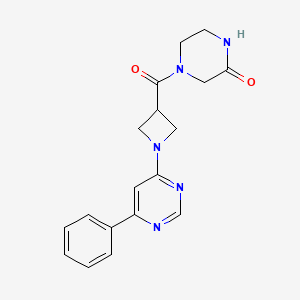

![molecular formula C11H19NO3 B3001537 Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate CAS No. 2408972-72-3](/img/structure/B3001537.png)

Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate is a compound that falls within the category of spirocyclic compounds, which are known for their unique structures featuring two or more rings that share a single atom. The compound is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related spirocyclic compounds involves multi-component reactions (MCRs) and catalytic processes. For instance, the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives is achieved through a one-pot MCR catalyzed by Et3N, starting from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate . Another synthesis route for a related compound, 9-(2-hydroxyethyl)-7,11-dioxaspiro[5.5] undecane, involves a four-step process including ketalisation, hydroformylation, and ring transformation through catalytic reactions . These methods highlight the complexity and creativity in synthesizing spirocyclic compounds.

Molecular Structure Analysis

Spirocyclic compounds like those mentioned in the papers have intricate molecular structures characterized by the presence of multiple rings and functional groups. The regioselective 1,3-dipolar cycloaddition used to obtain substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates results in a mixture of diastereoisomers, indicating the stereochemical complexity of these molecules . The Prins cascade cyclization process is another example of a synthetic method that leads to the formation of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing the ability to create diverse spirocyclic frameworks .

Chemical Reactions Analysis

The chemical reactivity of spirocyclic compounds is influenced by their functional groups and the strain of the spirocyclic system. In the case of the trifluoromethylated spirocyclic compounds, treatment with SOCl2/pyridine in CH3CN solvent leads to dehydration products, demonstrating the potential for further chemical transformations . The Prins cascade cyclization is another reaction that exemplifies the chemical reactivity of spirocyclic compounds, allowing for the synthesis of complex molecules from simpler precursors .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate are not directly discussed in the provided papers, the properties of structurally similar compounds can offer some insights. The presence of various functional groups such as carboxylates, hydroxyls, and others can influence the solubility, boiling and melting points, and stability of these compounds. The stereochemistry and ring tension can also affect their reactivity and interactions with biological targets, which is particularly relevant for their potential use in medicinal chemistry .

科学的研究の応用

Chemical Synthesis and Structural Studies

Synthesis Techniques : Spiroaminals like Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate have been a target for chemical synthesis due to their novel skeletons and potential biological activities. Different strategies for synthesizing these compounds have been developed, highlighting their significance in synthetic chemistry (Sinibaldi & Canet, 2008).

Structural Analysis : Studies on related spiro lactam-lactones have shown distinct conformations in their molecular structures. Such analyses contribute to understanding the properties of spiro compounds, including Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate (Zukerman-Schpector et al., 1999).

Biomedical Research

Development of Antibacterial Agents : Research into derivatives of 1-oxa-9-azaspiro[5.5]undecane, a related compound, for creating new antibacterial agents has been conducted. This indicates the potential biomedical applications of spiro compounds in treating bacterial infections (Lukin et al., 2022).

Pharmacological Evaluation : Although focusing on different spiro compounds, studies have evaluated the antihypertensive properties of certain spiroaminals, suggesting a possible avenue for the exploration of the therapeutic potential of Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate in similar contexts (Clark et al., 1983).

Materials Science

- Polymer Synthesis : Spiro compounds, including analogs of Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate, have been used in the synthesis of polymers. For instance, specific spiroacetals were used in condensation polymerizations, suggesting potential applications in materials science (Pryde et al., 1962).

特性

IUPAC Name |

methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-14-10(13)9-2-3-11(12-8-9)4-6-15-7-5-11/h9,12H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVSPYZOURIRLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2(CCOCC2)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyanophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3001459.png)

![methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate](/img/structure/B3001463.png)

![2-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B3001465.png)

![1-(4-chlorophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B3001469.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3001470.png)

![5-((1H-imidazol-4-yl)methyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3001473.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001474.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B3001477.png)